molecular formula C24H29N3O4S2 B2823077 (Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 533869-01-1

(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2823077
CAS No.: 533869-01-1
M. Wt: 487.63
InChI Key: WADDIZJGUZIUKO-IZHYLOQSSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with 4-ethoxy and 3-ethyl groups, alongside a 4-((2-methylpiperidin-1-yl)sulfonyl)benzamide moiety. The Z-configuration of the imine bond (C=N) in the thiazol-2(3H)-ylidene ring is critical for its structural and electronic properties, influencing its biological activity and physicochemical behavior.

Properties

IUPAC Name

N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S2/c1-4-26-22-20(31-5-2)10-8-11-21(22)32-24(26)25-23(28)18-12-14-19(15-13-18)33(29,30)27-16-7-6-9-17(27)3/h8,10-15,17H,4-7,9,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADDIZJGUZIUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxy and Ethyl Groups: These groups can be introduced via alkylation reactions using ethyl iodide and ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: This step involves the reaction of the benzo[d]thiazole intermediate with 4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce the benzamide moiety to an amine.

    Substitution: The ethoxy and ethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The benzo[d]thiazole core is known for its biological activity, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it may interact with various biological targets, making it a potential lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as increased stability or specific reactivity.

Mechanism of Action

The mechanism of action of (Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzo[d]thiazole core could interact with DNA or proteins, while the benzamide moiety could enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound belongs to a class of N-(benzothiazol-2-ylidene)benzamide derivatives. Key structural analogs include:

Compound Name Core Structure Modifications Key Substituents Reference
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide Benzo[d]thiazole with 3-(2-methoxyethyl) substitution 4-methylpiperidine sulfonyl group
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Benzo[d]thiazole with 3-ethyl-4-fluoro substitution Azepane (7-membered ring) sulfonyl group
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 2,3-Dihydrothiazole (non-aromatic) core with 3-(2-methoxyphenyl)-4-phenyl substitution 4-methylbenzamide
N-((Z)-4-((3r,5r,7r)-adamantan-1-yl)-3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide Thiazole fused with 1,4-naphthoquinone Adamantane and difluorobenzamide groups

Key Observations :

  • Benzothiazole vs.
  • Substituent Effects : The 4-ethoxy-3-ethyl groups on the benzothiazole ring (target compound) introduce steric bulk and moderate electron-donating effects, contrasting with the 3-ethyl-4-fluoro substitution in , which may improve metabolic stability via fluorine’s electronegativity.
  • Sulfonamide Variations : The 2-methylpiperidine sulfonyl group (target compound) provides a compact, basic substituent compared to the larger azepane ring in , affecting solubility and target binding.
Physicochemical and Spectroscopic Properties
  • IR Spectroscopy: The target compound’s sulfonamide group is expected to show ν(S=O) stretches near 1150–1250 cm⁻¹, consistent with analogs like and . The absence of ν(C=O) in thiazolidinones (e.g., ) confirms tautomeric stabilization in the thione form . The Z-configuration of the imine bond (C=N) is confirmed by characteristic ν(C=N) stretches at ~1600 cm⁻¹, as seen in .
  • NMR Data :

    • The ¹H-NMR of the target compound’s 2-methylpiperidine group would show distinct methyl protons at δ ~1.0–1.5 ppm, similar to .
    • The 4-ethoxy group’s methylene protons (OCH₂CH₃) resonate at δ ~4.0–4.5 ppm, comparable to methoxyethyl analogs in .

Biological Activity

(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene with 4-((2-methylpiperidin-1-yl)sulfonyl)benzamide. The reaction conditions and purification methods play a crucial role in the yield and purity of the final product.

Anticancer Properties

Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit heat shock protein 90 (Hsp90), a critical chaperone involved in the maturation of many oncogenic proteins. In a study involving various benzothiazole-based Hsp90 inhibitors, compounds demonstrated low micromolar IC50 values against MCF-7 breast cancer cells, suggesting potent antiproliferative effects .

Table 1: Antiproliferative Activity of Benzothiazole Derivatives

Compound IDIC50 (μM)Target Cell Line
5g2.8MCF-7
9i3.9MCF-7

The mechanism of action is believed to involve the disruption of Hsp90-client protein interactions, leading to degradation of oncogenic proteins and subsequent apoptosis in cancer cells.

Case Studies

  • Benzothiazole Derivatives in Cancer Therapy : A series of benzothiazole derivatives were evaluated for their ability to inhibit Hsp90 in vitro. Results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy : In a comparative study of various sulfonamide derivatives, including those structurally similar to our compound, significant antibacterial activity was noted against both gram-positive and gram-negative bacteria. The mechanism was attributed to interference with bacterial enzyme function.

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression and microbial resistance. These studies help elucidate the interactions at the molecular level, providing insights into how modifications to the compound's structure could enhance its biological activity.

Q & A

Q. Structural Characterization Methods

  • NOESY NMR : Cross-peaks between the ethoxy group and the ethyl substituent on the thiazole confirm the (Z)-configuration .
  • X-ray Crystallography : Resolves spatial arrangement of substituents around the imine bond (if single crystals are obtainable) .
  • Comparative IR Spectroscopy : C=N stretching frequencies (∼1600 cm⁻¹) correlate with imine geometry .

How can conflicting bioactivity data from enzymatic vs. cell-based assays be resolved?

Q. Advanced Data Contradiction Analysis

  • Dose-Response Validation : Test compound purity (HPLC ≥95%) to rule out impurity-driven artifacts .
  • Target Engagement Studies : Use biophysical methods (surface plasmon resonance) to confirm direct binding to hypothesized targets (e.g., kinases or proteases) .
  • Computational Modeling : Perform molecular docking to assess binding mode consistency across assays .

What strategies optimize the sulfonylation step in synthesis?

Q. Advanced Reaction Optimization

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Solvent Effects : Anhydrous acetonitrile improves electrophilicity of the sulfonyl chloride .
  • Inert Atmosphere : Nitrogen gas prevents hydrolysis of sulfonyl chloride intermediates .

What analytical techniques confirm purity and structural integrity?

Q. Basic Quality Control

Technique Purpose Key Parameters
HPLC Purity assessmentRetention time matching, >95% area
¹H/¹³C NMR Structural confirmationChemical shifts (e.g., imine proton at δ 8.2–8.5 ppm)
HRMS Molecular formula validation<5 ppm mass error

How does the 2-methylpiperidin-1-ylsulfonyl group influence pharmacokinetics?

Q. Advanced Pharmacokinetic Profiling

  • Lipophilicity : LogP increases by ~0.5 units compared to non-sulfonylated analogs, enhancing membrane permeability .
  • Metabolic Stability : Assess via liver microsome assays; piperidine substitution reduces CYP3A4-mediated oxidation .
  • Solubility : Use shake-flask method (PBS pH 7.4) to measure aqueous solubility (~50–100 µM typical for sulfonamides) .

What in vitro models are suitable for initial biological activity screening?

Q. Basic Screening Methodology

  • Enzymatic Assays : Test inhibition of serine hydrolases or kinases (IC₅₀ determination) .
  • Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT/WST-1 protocols .
  • Antimicrobial Screening : Broth microdilution against Gram-positive bacteria (MIC determination) .

How to design SAR studies focusing on the benzo[d]thiazole ring?

Q. Advanced Structure-Activity Relationship (SAR) Design

  • Substituent Variation : Synthesize analogs with halogens, nitro, or methoxy groups at the 4-ethoxy/3-ethyl positions .
  • Bioisosteric Replacement : Replace thiazole with oxazole or imidazole to assess ring flexibility .
  • Table: SAR Trends in Analogous Compounds
Modification Biological Impact Reference
Nitro at C6 (thiazole)↑ Anticancer potency
Methoxy at C4 (benzamide)↑ Solubility
Piperidine sulfonamide↑ Target selectivity

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